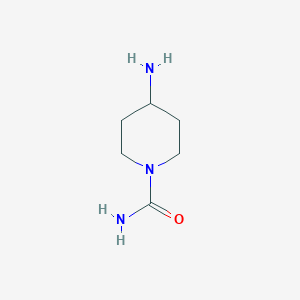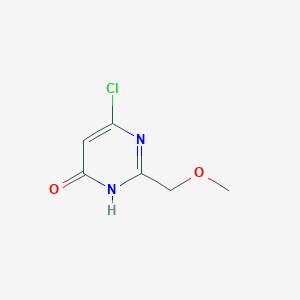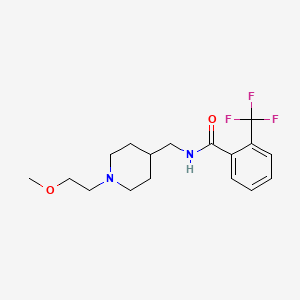
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide, also known as MPTP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a benzamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in many different fields.
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a structural motif in the synthesis of various novel compounds. For instance, the synthesis, characterization, and bioactivity studies of novel benzamides and their copper and cobalt complexes have shown significant antibacterial activity against a range of bacterial strains. These compounds exhibit better activities than standard antibiotics against specific bacteria, highlighting the potential application of such molecules in developing new antibacterial agents (Khatiwora et al., 2013).
Pharmacological Applications
This compound derivatives have been evaluated for pharmacological activities, such as serotonin 4 (5-HT4) receptor agonist activity. These derivatives demonstrated favorable pharmacological profiles for gastrointestinal motility, which could be beneficial for the development of new prokinetic agents (Sonda et al., 2003). Additionally, novel piperidine derivatives synthesized for anti-acetylcholinesterase (anti-AChE) activity have been identified as potent inhibitors, suggesting applications in treating neurodegenerative diseases, such as Alzheimer's (Sugimoto et al., 1990).
Receptor Imaging and Neurological Research
The compound has also found application in receptor imaging studies. Sigma receptor scintigraphy using this compound derivatives has been explored for visualizing primary breast tumors, demonstrating the compound's potential in diagnostic imaging and cancer research (Caveliers et al., 2002).
Propriétés
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F3N2O2/c1-24-11-10-22-8-6-13(7-9-22)12-21-16(23)14-4-2-3-5-15(14)17(18,19)20/h2-5,13H,6-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBYAVGLTUWUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

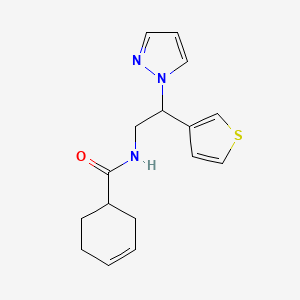
![3-[2-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2670192.png)
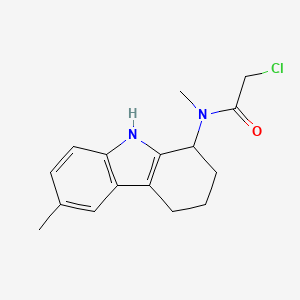
![3,5-dimethoxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2670198.png)
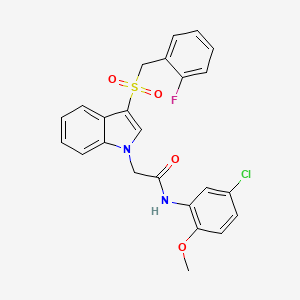
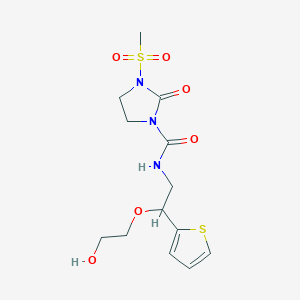
![[(2S,3R)-2-(Trifluoromethyl)piperidin-3-yl]methanol](/img/structure/B2670201.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 3-phenoxypropanoate](/img/structure/B2670202.png)

![4-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2670205.png)
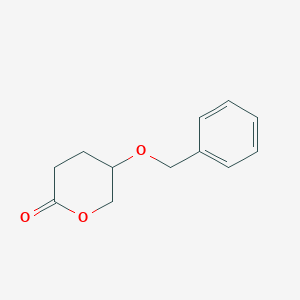
![8-(3-chlorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2670208.png)
